2,6-Dichloro-3-methylbenzaldehyde
Overview
Description
2,6-Dichloro-3-methylbenzaldehyde is a chemical compound with the molecular weight of 189.04 . It is a solid substance stored at a temperature of 2-8°C . The compound is used in various scientific research applications due to its unique properties.
Synthesis Analysis
The synthesis of this compound involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250°C in the catalytic effect of phosphorus pentachloride and light . This is followed by a hydrolysis reaction under a heating reflux condition to prepare the 2,6-dichlorobenzaldehyde . This method ensures easy production control, little material consumption, and low production cost .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 .It is stored at a temperature of 2-8°C . The compound has a molecular weight of 189.04 .
Scientific Research Applications
Analytical Applications
In analytical chemistry, chlorinated benzaldehydes, including compounds similar to 2,6-Dichloro-3-methylbenzaldehyde, have been utilized for their distinct chemical properties, aiding in chromatographic analyses. For instance, a study focused on the gas-liquid chromatographic separation of chlorinated hydroxybenzaldehydes on a capillary column coated with a non-polar stationary phase, highlighting the importance of chlorine substitution positions on retention behavior (Korhonen & Knuutinen, 1984). This research underscores the potential of chlorinated benzaldehydes in refining analytical techniques for complex mixture analyses.
Synthetic Chemistry Applications
In synthetic chemistry, the applications of derivatives of this compound include the synthesis of valuable chemicals from bioethanol. For example, a study demonstrated the self-terminated cascade reactions that produce methylbenzaldehydes from ethanol, revealing pathways for converting bioethanol into high-value chemicals (Moteki, Rowley, & Flaherty, 2016). This work illustrates the role of such compounds in developing sustainable chemical production methods.
Environmental Science Applications
In environmental science, the transformation of halogenated aromatic aldehydes by anaerobic bacteria has been studied, showing that compounds like this compound can undergo biodegradation to form less harmful substances. This research indicates the potential for bioremediation strategies to address pollution from chlorinated organic compounds (Neilson, Allard, Hynning, & Remberger, 1988).
Safety and Hazards
The safety information for 2,6-Dichloro-3-methylbenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .
properties
IUPAC Name |
2,6-dichloro-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRBMZQLCUACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300540 | |
Record name | 2,6-Dichloro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60611-23-6 | |
Record name | 2,6-Dichloro-3-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60611-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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